molecular formula C19H28N4O B5952614 1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol

1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol

Cat. No.: B5952614
M. Wt: 328.5 g/mol
InChI Key: CRPRFWUKYBJNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol is a complex organic compound that features a piperidine ring, a triazole ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the triazole ring and the phenylpropyl group. Common reagents used in these reactions include alkyl halides, azides, and reducing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield a hydrocarbon.

Scientific Research Applications

1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]ethanol
  • 1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]butan-2-ol

Uniqueness

1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[1-(3-phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-16(24)14-18-15-23(21-20-18)19-9-12-22(13-10-19)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,15-16,19,24H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPRFWUKYBJNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=N1)C2CCN(CC2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.